molecular formula C22H29N5O3 B232989 (E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine CAS No. 155272-09-6

(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine

Cat. No. B232989
CAS RN: 155272-09-6
M. Wt: 411.5 g/mol
InChI Key: RYAFOCGNXMGNMS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine, commonly known as ABT-702, is a potent and selective adenosine kinase inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Adenosine kinase is an enzyme that plays a crucial role in regulating the levels of adenosine in the brain, which is involved in various physiological processes such as sleep, pain, and inflammation. ABT-702 has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has various physiological effects. Adenosine is known to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it an attractive target for the treatment of neurological disorders.
Biochemical and physiological effects:
ABT-702 has been shown to have various biochemical and physiological effects in preclinical models. As mentioned earlier, ABT-702 increases the levels of adenosine in the brain, which has anti-inflammatory, analgesic, and anticonvulsant effects. ABT-702 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABT-702 for lab experiments is its selectivity for adenosine kinase. ABT-702 has been shown to have minimal off-target effects, which makes it an attractive tool for studying the role of adenosine in various physiological processes. However, one limitation of ABT-702 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of ABT-702 in humans are not well understood, which makes it difficult to extrapolate preclinical results to clinical trials.

Future Directions

There are several future directions for research on ABT-702. One area of interest is its potential as a treatment for neuropathic pain. Adenosine has been shown to have analgesic effects, and ABT-702 has been shown to increase the levels of adenosine in the brain. Another area of interest is its potential as a treatment for traumatic brain injury. ABT-702 has been shown to reduce neuroinflammation in animal models of traumatic brain injury, which could have implications for human patients. Additionally, the pharmacokinetics of ABT-702 in humans need to be further studied to determine its potential as a clinical drug candidate.

Synthesis Methods

The synthesis of ABT-702 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 4-aminobutanol to form 4-(4-aminobutoxy)benzaldehyde. This intermediate is then reacted with 8-bromo-1,3-dimethylxanthine to form the desired product, ABT-702. The synthesis of ABT-702 has been reported in several scientific publications, and the compound is commercially available for research purposes.

Scientific Research Applications

ABT-702 has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the main areas of research has been its role in the treatment of epilepsy. ABT-702 has been shown to increase the levels of adenosine in the brain, which has anticonvulsant effects. In animal models of epilepsy, ABT-702 has been shown to reduce the frequency and severity of seizures. ABT-702 has also been investigated as a potential treatment for Parkinson's disease, where it has been shown to improve motor function and reduce neuroinflammation.

properties

CAS RN

155272-09-6

Product Name

(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

8-[(E)-2-[4-(4-aminobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C22H29N5O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15,23H2,1-3H3/b13-10+

InChI Key

RYAFOCGNXMGNMS-JLHYYAGUSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCN)C

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(4-aminobutoxy)phenyl)ethenyl )-1,3-diethyl-7-methyl-,(E)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.